Evidence 1: Unique Geminal Disubstitution Pattern Dictates Molecular Geometry and Properties
The target compound's primary differentiator is its specific geminal (1,1-disubstituted) pattern at the 4-position of the tetrahydropyran ring. This precise molecular architecture yields a unique set of computed physicochemical properties that are distinct from other isomers or analogs . Direct comparison with the 3,3-disubstituted regioisomer, [3-(aminomethyl)oxan-3-yl]methanol, reveals different physical states at room temperature (solid vs. oil), different safety classifications, and different structural identifiers (InChIKey), all of which are critical for procurement, handling, and experimental design [1].
| Evidence Dimension | Computed Physicochemical Properties and Physical State |
|---|---|
| Target Compound Data | Solid at room temperature; Density = 1.043 g/cm³; Boiling Point = 254.33 °C at 760 mmHg; InChIKey = HVINWRIEIUOYJJ-UHFFFAOYSA-N |
| Comparator Or Baseline | [3-(aminomethyl)oxan-3-yl]methanol (CAS 1512573-56-6): Appearance: Oil; Storage: 4°C; GHS Hazard Statements: H315-H318-H335 (Signal Word: Danger); InChIKey = KAALOZPBBZWIRR-UHFFFAOYSA-N [1] |
| Quantified Difference | Qualitative difference in physical state (Solid vs. Oil); Different safety classification and storage requirements; Unique chemical identity confirmed by distinct InChIKey. |
| Conditions | Comparison of computed physicochemical data and reported physical state from chemical databases and vendor documentation. |
Why This Matters
The solid state simplifies handling, weighing, and purification compared to an oil, while the different safety profile directly impacts laboratory risk assessment and storage protocols, making it a distinct entity for procurement.
- [1] American Elements. Safety Data Sheet for CAS 1512573-56-6 ([3-(aminomethyl)oxan-3-yl]methanol). American Elements Corp. View Source
